N-CyclohexylL-Valinamide

Description

BenchChem offers high-quality N-CyclohexylL-Valinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-CyclohexylL-Valinamide including the price, delivery time, and more detailed information at info@benchchem.com.

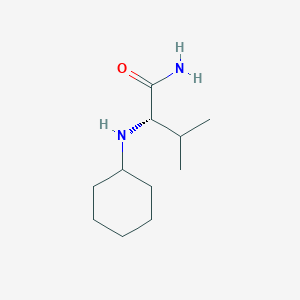

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(cyclohexylamino)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-8(2)10(11(12)14)13-9-6-4-3-5-7-9/h8-10,13H,3-7H2,1-2H3,(H2,12,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIWMZDLPXZEOK-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Cyclohexyl-L-Valinamide CAS 46339-96-2 chemical properties

An In-depth Technical Guide to the Chemical Properties of N-Cyclohexyl-L-Valinamide (CAS 46339-96-2)

Abstract

N-Cyclohexyl-L-Valinamide is a chiral chemical entity derived from the essential amino acid L-valine. Its unique structure, combining a bulky, lipophilic cyclohexyl group with the stereospecific backbone of valine, makes it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and analytical characterization, tailored for researchers, scientists, and professionals in drug development. We will delve into its structural attributes, outline a robust synthetic protocol with justifications for methodological choices, predict its spectroscopic signatures, and discuss its applications as a strategic building block in medicinal chemistry.

Part 1: Molecular Structure and Physicochemical Profile

The functionality and utility of N-Cyclohexyl-L-Valinamide are direct consequences of its three-dimensional structure and resulting physicochemical properties. Understanding these foundational aspects is critical for its effective application in synthesis and drug design.

Structure and Stereochemistry

N-Cyclohexyl-L-Valinamide, with the molecular formula C11H22N2O, is structurally defined by an L-valine core where the carboxylic acid has been converted to an N-cyclohexyl amide.[1][2] The key structural features are:

-

The Chiral Center: The alpha-carbon of the valine residue possesses an (S)-configuration. This specific stereochemistry is crucial as biological systems are inherently chiral, and the therapeutic efficacy of a drug candidate often depends on a single enantiomer.

-

The Isopropyl Group: This bulky, non-polar side chain from the valine residue influences steric interactions and can contribute to hydrophobic binding within protein targets.

-

The N-Cyclohexyl Amide: This moiety introduces a significant lipophilic character, which can enhance membrane permeability and hydrophobic interactions. The amide group itself is a classic hydrogen bond donor (N-H) and acceptor (C=O), critical for molecular recognition.

Caption: 2D Chemical Structure of N-Cyclohexyl-L-Valinamide.

Physicochemical Data Summary

The calculated physicochemical properties predict a molecule with moderate lipophilicity and good drug-like characteristics according to Lipinski's Rule of Five.

| Property | Value | Source |

| CAS Number | 46339-96-2 | [1][2] |

| Molecular Formula | C₁₁H₂₂N₂O | [1][2] |

| Molecular Weight | 198.31 g/mol | [1][2] |

| Exact Mass | 198.173213 Da | [2] |

| Physical State | Solid (Predicted) | [3] |

| Solubility | Low in water; Soluble in organic solvents (e.g., ethanol, DCM) (Predicted) | [3] |

| Hydrogen Bond Donors | 2 (Amine NH₂, Amide NH) | [2] |

| Hydrogen Bond Acceptors | 2 (Amide C=O, Amine N) | [2] |

| Rotatable Bonds | 3 | [2] |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | [2] |

Part 2: Synthesis and Purification

The synthesis of N-Cyclohexyl-L-Valinamide is a classic example of amide bond formation, a cornerstone reaction in medicinal chemistry.[4] A robust synthesis requires careful consideration of protecting groups to ensure regioselectivity and high purity of the final product.

Synthetic Strategy: The Logic of Protection and Coupling

A direct reaction between L-valine and cyclohexylamine is impractical due to the competing nucleophilicity of L-valine's own amino group, which would lead to polymerization. Therefore, a multi-step, protected synthesis is the preferred and most reliable strategy. The causality behind this workflow is to sequentially control the reactivity of each functional group.

Caption: General workflow for the protected synthesis of N-Cyclohexyl-L-Valinamide.

Exemplary Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a fume hood with appropriate personal protective equipment.

Step 1: N-Protection of L-Valine

-

Rationale: The tert-Butyloxycarbonyl (Boc) group is chosen for its stability under coupling conditions and its facile removal with mild acid.

-

Procedure:

-

Suspend L-valine (1.0 eq) in a 1:1 mixture of Dioxane and Water.

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium hydroxide (2.5 eq) and stir until the solution is homogeneous.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Perform an aqueous workup: acidify the mixture with 1M HCl to pH 2-3 and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-Valine, typically as a white solid.

-

Step 2: Amide Coupling

-

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a modern coupling reagent that offers high yields, fast reaction times, and low rates of epimerization at the chiral center compared to older reagents like DCC.[5]

-

Procedure:

-

Dissolve N-Boc-L-Valine (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Add HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.5 eq).

-

Stir the mixture for 15-20 minutes at room temperature to form the activated ester.

-

Add cyclohexylamine (1.2 eq) dropwise to the solution.

-

Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure N-Boc-N'-Cyclohexyl-L-Valinamide.

-

Step 3: N-Deprotection

-

Rationale: Trifluoroacetic acid (TFA) is used to cleave the acid-labile Boc group cleanly and efficiently.

-

Procedure:

-

Dissolve the purified N-Boc-N'-Cyclohexyl-L-Valinamide from Step 2 in anhydrous DCM.

-

Add an excess of TFA (e.g., 20-30% v/v in DCM).

-

Stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete removal of the Boc group.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

The resulting product is the TFA salt of N-Cyclohexyl-L-Valinamide. To obtain the free base, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

-

Dry and evaporate the organic layer to yield the final product.

-

Part 3: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are paramount. The following section predicts the expected spectroscopic data for N-Cyclohexyl-L-Valinamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules. Due to restricted rotation around the C-N amide bond, it is possible to observe duplicate signals or broadened peaks for adjacent protons, a phenomenon known as rotamerism.[6]

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~ 7.0 - 8.0 | Amide N-H (broad singlet) |

| ~ 3.6 - 4.0 | Cyclohexyl CH -N |

| ~ 3.2 - 3.5 | Valine α-H |

| ~ 1.9 - 2.2 | Valine β-H |

| ~ 1.0 - 1.9 | Cyclohexyl CH ₂ (multiple) |

| ~ 1.5 - 2.5 | Amine NH ₂ (very broad) |

| ~ 0.8 - 1.1 | Valine γ-CH ₃ (two doublets) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.[7]

-

Expected Ionization: Using electrospray ionization (ESI) in positive mode, the primary observed species will be the protonated molecular ion [M+H]⁺ at m/z ≈ 199.18.

-

Key Fragmentation Pathways:

-

Amide Bond Cleavage: A common fragmentation pathway involves the cleavage of the amide bond, leading to fragments corresponding to the cyclohexylamino moiety and the valine acylium ion.

-

Loss of Isopropyl Group: Fragmentation can occur at the valine side chain, resulting in the loss of an isopropyl radical (43 Da).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Primary Amine (NH₂) and Secondary Amide (N-H) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Cyclohexyl and Valine) |

| ~ 1640 | C=O Stretch (Amide I) | Secondary Amide |

| ~ 1550 | N-H Bend (Amide II) | Secondary Amide |

Part 4: Applications in Research and Drug Development

N-Cyclohexyl-L-Valinamide is not typically an active pharmaceutical ingredient (API) itself but rather a strategic component used to build more complex and potent molecules.

Caption: The role of N-Cyclohexyl-L-Valinamide as a building block in the drug discovery pipeline.

-

Chiral Building Block: Its primary use is as a source of chirality. By incorporating this fragment, medicinal chemists can synthesize enantiomerically pure drug candidates, which is often a regulatory requirement and essential for selective biological activity.[5]

-

Pharmacophore Element: The molecule contains key features of a pharmacophore: a hydrophobic bulky group (cyclohexyl), a hydrogen bond donor/acceptor (amide), and a chiral center. This makes it an attractive fragment for designing ligands that target specific enzyme active sites or protein-protein interfaces.[9]

-

Peptidomimetics: Derivatives of this molecule can be used to create peptidomimetics—compounds that mimic the structure and function of peptides but have improved stability and oral bioavailability. The N-cyclohexyl group can replace a larger, more labile amino acid side chain while maintaining necessary hydrophobic contacts.

-

Intermediate for APIs: The molecule serves as a documented intermediate for the pharmaceutical industry, indicating its role in the established synthetic routes of proprietary compounds.[1] While the final products are often not public knowledge, the demand for this intermediate points to its utility in synthesizing high-value molecules.

Conclusion

N-Cyclohexyl-L-Valinamide (CAS 46339-96-2) is a well-defined chiral intermediate whose value lies in the strategic combination of its constituent parts. A firm grasp of its stereochemistry, physicochemical properties, and reliable synthetic pathways is essential for its effective use. The predictive spectroscopic data provided in this guide serves as a benchmark for researchers to confirm the identity and purity of their material. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the role of versatile building blocks like N-Cyclohexyl-L-Valinamide in the pharmaceutical and life sciences industries will remain critically important.

References

-

Bhagchandani, P., et al. (n.d.). Synthesis and Infrared studies on N-(Cyclohexyl)-2-Mercaptoacetamides. Asian Journal of Chemistry. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Cyclohexylbenzamide. PubChem. Retrieved February 5, 2026, from [Link]

-

Gomez, G. E., et al. (2019). SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF β-L-ASPARTYL-CYCLOHEXYLAMIDE AS POTENT LIGAND FOR TRANSITION METAL COMPLEXES. Revista de la Sociedad Química de México. Retrieved February 5, 2026, from [Link]

-

Seidel, T., et al. (2020). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Molecular Informatics. Retrieved February 5, 2026, from [Link]

-

Novalix. (n.d.). Mass spectrometry (MS). Novalix. Retrieved February 5, 2026, from [Link]

-

University of California, Irvine. (n.d.). IR Absorption Table. UCI School of Physical Sciences. Retrieved February 5, 2026, from [Link]

-

Mechanochemical Synthesis of Primary Amides. (2021). Docta Complutense. Retrieved February 5, 2026, from [Link]

-

Al-Ghamdi, S., et al. (2012). Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. PubMed. Retrieved February 5, 2026, from [Link]

Sources

- 1. molcore.com [molcore.com]

- 2. guidechem.com [guidechem.com]

- 3. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]

- 4. docta.ucm.es [docta.ucm.es]

- 5. Buy N-Cyclopropyl L-Valinamide [smolecule.com]

- 6. N-CYCLOHEXYLFORMAMIDE(766-93-8) 1H NMR [m.chemicalbook.com]

- 7. Mass spectrometry (MS) - Novalix [novalix.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Safety and Handling Guide for N-Cyclohexyl-L-Valinamide

Foreword: A Proactive Stance on Laboratory Safety

In the dynamic landscape of pharmaceutical research and drug development, novel chemical entities are the lifeblood of innovation. N-Cyclohexyl-L-Valinamide, a derivative of the essential amino acid L-valine, represents such a compound of interest, likely utilized as a chiral building block or intermediate in complex organic synthesis.[1] While comprehensive safety data for every new molecule is not always readily available, a proactive and predictive approach to hazard assessment and handling is paramount. This guide has been meticulously crafted for researchers, scientists, and drug development professionals to navigate the safe handling of N-Cyclohexyl-L-Valinamide. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes data from structurally analogous compounds to establish a robust framework for risk mitigation. Our core principle is to treat all substances of unknown toxicity with a high degree of caution, ensuring the well-being of laboratory personnel and the integrity of our research.[2]

Section 1: Compound Identification and Inferred Physicochemical Properties

N-Cyclohexyl-L-Valinamide (CAS 46339-96-2) is an organic compound with the molecular formula C₁₁H₂₂N₂O and a molecular weight of 198.31 g/mol .[3] Based on the analysis of related compounds, a summary of its likely physical and chemical properties is presented below. This information is critical for anticipating its behavior under various laboratory conditions.

| Property | Inferred Value/Characteristic | Rationale Based on Analogous Compounds |

| Physical State | Solid (powder or crystalline) | L-Valine and other amino acid derivatives are typically solids at room temperature.[4] |

| Color | White to off-white | Consistent with similar organic amides and amino acid derivatives.[5] |

| Odor | No information available; assume it may be odorless or have a slight characteristic odor. | Many purified organic compounds lack a strong odor.[4] |

| Water Solubility | Likely low to moderate solubility. | The presence of the hydrophobic cyclohexyl group may reduce water solubility compared to the parent amino acid, L-Valine, which is soluble.[4][5] |

| Melting Point | Expected to be a defined, relatively high melting point. | L-Valinamide hydrochloride has a melting point of 266-270 °C.[6] |

| Stability | Stable under normal laboratory and recommended storage conditions. | Amides are generally stable functional groups. Stability is noted for similar compounds.[4][7] |

Section 2: Hazard Identification and Risk Assessment – A Predictive Analysis

A thorough risk assessment is the cornerstone of safe laboratory practice.[2] While specific toxicological data for N-Cyclohexyl-L-Valinamide is not available, an evaluation of hazards associated with its constituent parts (cyclohexylamines, amides, and valine derivatives) allows for a predictive hazard profile.

Primary Routes of Exposure:

-

Inhalation: Inhalation of fine dust or aerosols is a potential route of exposure.[8]

-

Dermal Contact: Direct skin contact with the solid or solutions.[8]

-

Ocular Contact: Contact with the eyes can cause irritation.[8]

-

Ingestion: Accidental ingestion.[8]

Predicted Health Hazards: Based on GHS classifications of analogous compounds, N-Cyclohexyl-L-Valinamide should be handled as a substance with the potential for the following hazards:

-

Acute Toxicity (Oral): May be harmful if swallowed. This is a common warning for related structures like N-Cyclohexylbenzamide.[9]

-

Skin Corrosion/Irritation: May cause skin irritation upon prolonged or repeated contact.[9][10]

-

Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[9][10]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[9][10][11]

Incompatible Materials:

-

Strong Oxidizing Agents: As with most organic compounds, contact with strong oxidizers should be avoided to prevent exothermic reactions.[4][6][12]

Section 3: Engineering Controls and Personal Protective Equipment (PPE) – A Multi-Layered Defense

The hierarchy of controls dictates that engineering solutions should be the first line of defense, supplemented by appropriate PPE.

Engineering Controls:

-

Chemical Fume Hood: All weighing and handling of powdered N-Cyclohexyl-L-Valinamide should be performed in a certified chemical fume hood to minimize inhalation exposure.[7][13]

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dusts.[10][14]

Personal Protective Equipment (PPE): The selection and proper use of PPE are critical for preventing direct contact with the chemical.

-

Eye and Face Protection: Safety glasses with side shields conforming to EN166 or NIOSH standards are mandatory.[6][7] A face shield should be worn when there is a significant risk of splashes.[8]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.[15] Gloves must be inspected before use and changed immediately if contaminated.[8] For prolonged contact, consider double-gloving.[8]

-

Skin and Body Protection: A laboratory coat is required. Ensure it is fully buttoned. Long pants and closed-toe shoes are mandatory in the laboratory.[8]

-

Respiratory Protection: If work cannot be conducted in a fume hood and there is a risk of aerosol or dust generation, a NIOSH-approved respirator with a particle filter may be necessary.[6][14]

The following diagram illustrates the logical flow for selecting appropriate PPE.

Caption: PPE Selection Workflow for N-Cyclohexyl-L-Valinamide.

Section 4: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is essential for maintaining a safe laboratory environment.

Handling Protocol:

-

Preparation: Before starting, ensure all necessary equipment, including PPE and spill cleanup materials, is readily available.[2] Designate a specific area within the fume hood for handling the compound.[8]

-

Weighing: To prevent the generation of dust, weigh the solid compound on a weigh boat or paper within a chemical fume hood.[7]

-

Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

-

General Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory.[15][16] Wash hands thoroughly after handling the compound, even if gloves were worn.[7][12]

-

Avoidance of Dust and Aerosols: Always handle the compound in a manner that minimizes the creation of dust.[6][7][10][16]

Storage Protocol:

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7][12] Some related compounds recommend refrigeration; therefore, storing at 2-8°C is a prudent measure.[6][16]

-

Incompatibilities: Store away from strong oxidizing agents.[12]

-

Labeling: Ensure the container is clearly labeled with the chemical name and any potential hazards.

Section 5: Emergency Procedures – Preparedness and Response

Accidents can happen despite the best precautions. A clear and practiced emergency plan is vital.

Spill Response:

-

Minor Spills (Solid):

-

Major Spills:

-

Evacuate the area immediately.

-

Notify your institution's environmental health and safety (EHS) office.[17]

-

Prevent entry into the affected area.

-

Exposure Response:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][17][18] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[10][18] Seek medical attention if irritation develops or persists.

-

Inhalation: Move the affected person to fresh air.[10] If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting.[19] Rinse mouth with water and seek immediate medical attention.[10]

The following diagram outlines the decision-making process in the event of an exposure.

Caption: Emergency Response Flowchart for Chemical Exposure.

Section 6: Waste Disposal

All waste containing N-Cyclohexyl-L-Valinamide must be handled as hazardous chemical waste.

-

Collect waste in a clearly labeled, sealed, and appropriate container.[7]

-

Dispose of the waste through your institution's EHS-approved hazardous waste disposal program.[7][11] Do not dispose of it down the drain or in regular trash.[7]

Conclusion

The principles of prudent laboratory practice demand a comprehensive and cautious approach to handling all chemicals, especially those with limited safety data. By leveraging information from structurally similar compounds, we can establish a robust safety protocol for N-Cyclohexyl-L-Valinamide. This guide provides the foundational knowledge for researchers to work confidently and safely, ensuring that scientific advancement and personal well-being go hand in hand. Always consult your institution's specific safety guidelines and EHS department for additional information.

References

-

Valsynthese SA. (2025). Material Safety Data Sheet: CYCLOHEXYL NITRITE. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Cycloheximide. Retrieved from [Link]

- Chem-Supply. (n.d.). Safety Data Sheet: N-Cyclohexyl-N'-phenyl-p-phenylenediamine. Retrieved from a relevant chemical supplier source.

-

PubChem. (n.d.). N-Cyclohexylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

- PCW. (2025). Safety Data Sheet: ALLYL CYCLOHEXYL PROPIONATE. Retrieved from a relevant chemical supplier source.

-

Capot Chemical. (2014). MSDS of L-Valinamide, N-(4-methoxy-1,4-dioxobutyl)-. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Cycloheximide. Retrieved from [Link]

-

Autechbio. (n.d.). Buy N-Cyclopropyl L-Valinamide. Retrieved from [Link]

-

PubChem. (n.d.). Valinamide. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

-

Miami University. (n.d.). Chemical Spill - Emergency Procedures. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

- DALCHEM. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from a relevant chemical safety resource.

-

University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

-

American Chemical Society. (2022). Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). N-Cyclohexylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

Sources

- 1. Buy N-Cyclopropyl L-Valinamide [smolecule.com]

- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. molcore.com [molcore.com]

- 4. fishersci.com [fishersci.com]

- 5. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. acrospharma.co.kr [acrospharma.co.kr]

- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 9. N-Cyclohexylbenzamide | C13H17NO | CID 15657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. valsynthese.ch [valsynthese.ch]

- 11. capotchem.com [capotchem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. diplomatacomercial.com [diplomatacomercial.com]

- 15. artsci.usu.edu [artsci.usu.edu]

- 16. carlroth.com [carlroth.com]

- 17. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 18. Chemical Spill - Emergency Procedures | Miami University [miamioh.edu]

- 19. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to N-Cyclohexyl-L-Valinamide: Commercial Availability and Applications in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral Auxiliaries in Modern Drug Discovery

In the landscape of pharmaceutical development and complex molecule synthesis, the control of stereochemistry is paramount. The biological activity of a drug molecule is often intrinsically linked to its three-dimensional arrangement, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful. Chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a powerful strategy to introduce chirality and selectively produce the desired stereoisomer of a target molecule.[1][] These chemical entities, themselves enantiomerically pure, are temporarily incorporated into a prochiral substrate to direct a chemical transformation with high diastereoselectivity.[1][] After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled, making it a cost-effective and efficient method for obtaining enantiomerically pure compounds.[3]

This technical guide focuses on N-Cyclohexyl-L-Valinamide, a chiral auxiliary derived from the readily available and inexpensive amino acid, L-valine. Its structural features, particularly the bulky isopropyl and cyclohexyl groups, offer significant potential for inducing facial selectivity in a variety of chemical reactions. This guide will provide a comprehensive overview of its commercial availability, a plausible synthesis route, its anticipated applications in asymmetric synthesis, and essential technical data for its use in a research and development setting.

I. Commercial Availability and Bulk Suppliers

N-Cyclohexyl-L-Valinamide (CAS No. 46339-96-2) is available from a select number of chemical suppliers who specialize in providing intermediates for the pharmaceutical and research industries. While a comprehensive price list for bulk quantities is typically available upon request, the following suppliers have been identified as offering this compound.

Table 1: Commercial Suppliers of N-Cyclohexyl-L-Valinamide

| Supplier | Purity Specification | Available Quantities | Contact for Quotation |

| MolCore | ≥ 98%[4] | Research to bulk quantities | |

| United States Biological | Highly Purified[5] | Research quantities | |

| BLD Pharm | Research to bulk quantities |

It is recommended that researchers and procurement managers contact these suppliers directly to obtain detailed information on bulk pricing, lead times, and available analytical data, such as Certificates of Analysis (CoA).

II. Physicochemical and Spectroscopic Properties

Precise experimental data for N-Cyclohexyl-L-Valinamide is not extensively reported in publicly available literature. However, based on its chemical structure and data from analogous compounds, the following properties can be anticipated.

Table 2: Predicted Physicochemical Properties of N-Cyclohexyl-L-Valinamide

| Property | Predicted Value/Information | Source/Justification |

| CAS Number | 46339-96-2[4][5] | |

| Molecular Formula | C₁₁H₂₂N₂O[4][5] | |

| Molecular Weight | 198.31 g/mol [4][5] | |

| Appearance | White to off-white solid | Based on similar N-cyclohexyl amides.[6] |

| Melting Point | Not available. Likely in the range of other valinamide derivatives. For comparison, Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide has a melting point of 173-177 °C. | |

| Boiling Point | Not available. | |

| Solubility | Likely soluble in organic solvents such as ethanol, acetone, and dichloromethane; low solubility in water.[6] | Based on the hydrophobic nature of the cyclohexyl and isopropyl groups. |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl and valyl moieties. Protons on the cyclohexyl ring would likely appear as a series of multiplets in the upfield region. The α-proton of the valine residue would be a multiplet, and the isopropyl group would exhibit two diastereotopic methyl groups, appearing as doublets. The amide N-H proton would likely be a broad singlet. The chemical shifts of protons on the cyclohexyl group in a related compound, β-L-aspartyl-cyclohexylamide, appear between 1.24-2.06 ppm.[7]

-

¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the amide, the carbons of the cyclohexyl ring, and the carbons of the valine residue.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong C=O stretching vibration for the amide group, typically in the range of 1630-1680 cm⁻¹. The N-H stretching vibration would appear as a band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations from the cyclohexyl and isopropyl groups would be observed around 2850-3000 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of 198.31.

III. Synthesis of N-Cyclohexyl-L-Valinamide: A Plausible Synthetic Route

While a specific, peer-reviewed synthesis protocol for N-Cyclohexyl-L-Valinamide is not readily found in the literature, a standard and reliable method would involve the coupling of L-valine with cyclohexylamine. This transformation can be achieved using common peptide coupling reagents.

Proposed Synthesis Workflow

Sources

Methodological & Application

synthesis of N-Cyclohexyl-L-Valinamide from L-valine and cyclohexylamine

Executive Summary & Strategic Rationale

This application note details the synthesis of N-Cyclohexyl-L-Valinamide (CAS: 46339-96-2) starting from L-Valine . This molecule represents a critical class of chiral amides used as organocatalysts, chiral auxiliaries, and pharmaceutical intermediates.

The Challenge: Steric Hindrance & Racemization

Direct condensation of L-Valine with cyclohexylamine is thermodynamically unfavorable and prone to failure due to the zwitterionic nature of the free amino acid. Furthermore, the bulky isopropyl side chain of Valine introduces significant steric hindrance, making the activation step slower and increasing the risk of racemization (loss of chirality) via oxazolone formation.

The Solution: The Boc-Strategy

To ensure high enantiomeric purity (>99% ee) and chemical yield, this protocol utilizes a Boc-protection strategy coupled with Carbodiimide/HOBt activation .

-

Boc-Protection: Temporarily masks the nucleophilic amine of L-Valine, preventing polymerization.

-

EDC/HOBt Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, while Hydroxybenzotriazole (HOBt) acts as a nucleophilic additive to suppress racemization.

-

Acidolytic Deprotection: Removes the Boc group to yield the final free amine salt or free base.

Experimental Workflow

The following diagram illustrates the critical pathway and decision nodes for this synthesis.

Figure 1: Stepwise synthetic pathway ensuring chirality retention.

Detailed Protocols

Phase 1: N-Protection of L-Valine

If commercial Boc-L-Val-OH is available, proceed directly to Phase 2.

Objective: Convert zwitterionic L-Valine to lipophilic Boc-L-Val-OH.

-

Dissolution: In a 500 mL round-bottom flask, dissolve L-Valine (11.7 g, 100 mmol) in 1 M NaOH (100 mL) and 1,4-Dioxane (50 mL) .

-

Why: The base deprotonates the amine, making it nucleophilic. Dioxane acts as a co-solvent to solubilize the Boc-anhydride.

-

-

Reagent Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 24.0 g, 110 mmol) dropwise.

-

Reaction: Warm to Room Temperature (RT) and stir for 12 hours.

-

Self-Validation: The solution should become clear. Monitor pH; if it drops below 9, add small aliquots of NaOH.

-

-

Workup:

-

Wash the aqueous layer with Ethyl Acetate (EtOAc) (2 x 50 mL) to remove unreacted Boc₂O.

-

Acidify the aqueous phase carefully with 1 M HCl to pH ~2-3. Caution: CO₂ evolution.

-

Extract the cloudy white suspension with EtOAc (3 x 100 mL).

-

Dry over Na₂SO₄ and concentrate in vacuo to yield Boc-L-Val-OH as a white solid/foam.

-

Phase 2: The Coupling (The Critical Step)

Objective: Form the amide bond without racemizing the chiral center.

Reagents Table:

| Reagent | Equiv. | Role |

|---|---|---|

| Boc-L-Val-OH | 1.0 | Carboxylic Acid Component |

| Cyclohexylamine | 1.1 | Amine Nucleophile |

| EDC·HCl | 1.2 | Coupling Agent (Activator) |

| HOBt | 1.2 | Racemization Suppressor |

| DIPEA | 2.0 | Base (scavenges HCl from EDC) |

| DCM (Anhydrous) | Solvent | Concentration ~0.1 M |

Protocol:

-

Activation: Dissolve Boc-L-Val-OH (1.0 equiv) in anhydrous Dichloromethane (DCM). Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) at 0°C. Stir for 15 minutes.

-

Amine Addition: Add Cyclohexylamine (1.1 equiv) followed by DIPEA (2.0 equiv) dropwise.

-

Reaction: Allow to warm to RT and stir for 12–18 hours.

-

Self-Validation (TLC): Check TLC (50% EtOAc/Hexane). Starting material (Boc-Val-OH) should disappear. Stain with Ninhydrin (amide NH may show faint color, but UV is better for the amide bond).

-

-

Workup (The "Wash" Cycle):

-

Dilute with excess DCM.

-

Wash 1 (Acidic): 10% Citric Acid or 0.5 M HCl (removes unreacted amine and DIPEA).

-

Wash 2 (Basic): Saturated NaHCO₃ (removes unreacted acid and HOBt).

-

Wash 3: Brine.[7]

-

Dry (Na₂SO₄) and concentrate to yield Boc-N-Cyclohexyl-L-Valinamide .

-

Phase 3: Deprotection & Isolation

Objective: Remove the Boc group to reveal the final product.

-

Cleavage: Dissolve the intermediate in DCM/TFA (1:1 ratio) (approx. 10 mL per gram of compound). Stir at RT for 1–2 hours.

-

Self-Validation: CO₂ gas evolution indicates deprotection is occurring.

-

-

Isolation:

-

Concentrate in vacuo to remove TFA. Co-evaporate with toluene/DCM to remove traces of acid.

-

Basification: Dissolve residue in minimal water, adjust pH to >10 with 1 M NaOH, and extract with DCM.

-

-

Final Purification: Dry organic layer and concentrate. Recrystallize from EtOAc/Hexane if necessary.

Quality Control & Validation

Mechanistic Validation (Graphviz)

The following diagram details the activation mechanism and where racemization is suppressed.

Figure 2: HOBt-mediated suppression of racemization pathways.

Analytical Checkpoints

-

¹H-NMR (CDCl₃, 400 MHz):

-

δ 0.90–1.00: Two doublets (6H) characteristic of the Valine isopropyl methyls. Note: If these appear as complex multiplets or extra sets, racemization may have occurred.

-

δ 3.70–3.80: Multiplet (1H) for the cyclohexyl N-CH.

-

δ 5.5–6.5: Broad singlet for the Amide NH.

-

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA.

-

Compare against a racemic standard (synthesized via DL-Valine) to confirm ee > 99%.

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete activation or hydrolysis of active ester. | Ensure anhydrous solvents are used. Increase coupling time. |

| Racemization | Base excess or high temperature. | Keep reaction at 0°C during addition. Use exactly 1.0–1.1 eq of HOBt. Avoid excess DIPEA. |

| Sticky Oil Product | Residual DMF or impurities.[8][9] | Wash organic layer thoroughly with LiCl (5% aq) if DMF was used. Triturate with cold ether. |

| Incomplete Deprotection | TFA concentration too low. | Use neat TFA or increase reaction time. Ensure "scavengers" (like water/TIPS) are present if side-reactions occur. |

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][4][8][10][11] Tetrahedron, 61(46), 10827-10852. Link

-

Han, S. Y., & Kim, Y. A. (2004).[6] Recent development of peptide coupling reagents in organic synthesis.[4][6] Tetrahedron, 60(11), 2447-2467. Link

Sources

- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 2. academic.oup.com [academic.oup.com]

- 3. m.youtube.com [m.youtube.com]

- 4. peptide.com [peptide.com]

- 5. Frontiers | Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli [frontiersin.org]

- 6. bachem.com [bachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgsyn.org [orgsyn.org]

Application Note: Mixed Anhydride Coupling with N-Cyclohexyl-L-Valinamide

Executive Summary

This application note details the protocol for the mixed anhydride coupling (MAC) of N-protected amino acids with N-Cyclohexyl-L-Valinamide (CAS: 46339-96-2) . While modern coupling reagents (e.g., HATU, EDCI) are prevalent, the mixed anhydride method using Isobutyl Chloroformate (IBCF) remains a critical tool in process chemistry due to its cost-efficiency, ease of purification (volatile byproducts), and scalability.

N-Cyclohexyl-L-Valinamide serves as a bulky, hydrophobic amine component often used in the synthesis of peptidomimetic drugs, protease inhibitors, and chiral auxiliaries. The steric bulk of the valine side chain (isopropyl) combined with the cyclohexyl amide creates significant steric hindrance, necessitating precise temperature and stoichiometric control to prevent racemization and "wrong-way" ring opening.

Mechanistic Principles & Critical Parameters

The Reaction Mechanism

The reaction proceeds via the activation of a carboxylic acid (1) with an alkyl chloroformate (2) to form a mixed carbonic-carboxylic anhydride (3). This electrophilic intermediate is then attacked by the nucleophilic amine (N-Cyclohexyl-L-Valinamide) (4) to form the peptide bond (5).

Key Challenges:

-

Regioselectivity: The amine can attack either the carbonyl derived from the amino acid (Path A - Desired) or the carbonyl from the chloroformate (Path B - Undesired Urethane formation). Steric bulk on the amino acid favors Path B, reducing yield.

-

Racemization: Base-catalyzed proton abstraction from the activated

-carbon can lead to epimerization, particularly via 5(4H)-oxazolone intermediates.

Visualization of Reaction Pathway

Figure 1: Mechanistic pathway of Mixed Anhydride Coupling. Path A represents the desired aminolysis, while Path B leads to stable urethane impurities.

Experimental Protocol

Materials & Reagents

| Component | Specification | Role |

| Amine | N-Cyclohexyl-L-Valinamide (H-Val-NH-Cy) | Nucleophile |

| Acid | N-Protected Amino Acid (e.g., Boc-Phe-OH) | Electrophile |

| Activator | Isobutyl Chloroformate (IBCF) | Coupling Agent |

| Base | N-Methylmorpholine (NMM) | Acid Scavenger |

| Solvent | Tetrahydrofuran (THF), Anhydrous | Reaction Medium |

Why NMM? N-Methylmorpholine is weaker and less sterically hindered than Triethylamine (TEA). It reduces the risk of base-catalyzed racemization and does not promote the formation of the oxazolone intermediate as aggressively as stronger bases.

Step-by-Step Methodology

Pre-requisite: Dry all glassware and maintain an inert atmosphere (

Step 1: Activation (Formation of Mixed Anhydride)[1][2]

-

Dissolve 1.0 equiv of the N-Protected Amino Acid in anhydrous THF (concentration ~0.2 M) in a round-bottom flask.

-

Add 1.1 equiv of N-Methylmorpholine (NMM).

-

Cool the solution to -15°C using a dry ice/ethylene glycol (30%) bath or a cryostat. Note: Ice/Salt baths are often insufficient to hold -15°C stably.

-

Add 1.05 equiv of Isobutyl Chloroformate (IBCF) dropwise via syringe.

-

Observation: A white precipitate (NMM·HCl) will form immediately.

-

-

Stir at -15°C for exactly 2 minutes .

-

Critical: Extended activation times (>5 mins) increase the risk of disproportionation into symmetrical anhydrides and urethane impurities.

-

Step 2: Coupling (Aminolysis)

-

In a separate vessel, dissolve 1.0 equiv of N-Cyclohexyl-L-Valinamide in a minimal amount of anhydrous THF (or DMF if solubility is poor). Cool this solution to 0°C.

-

Add the amine solution slowly to the mixed anhydride mixture at -15°C.

-

Maintain temperature at -15°C for 30 minutes.

-

Allow the reaction to warm slowly to Room Temperature (RT) over 2–4 hours.

Step 3: Workup & Isolation

-

Evaporate the THF under reduced pressure (Rotavap).

-

Redissolve the residue in Ethyl Acetate (EtOAc).

-

Wash Sequence:

-

2x with 5% Citric Acid or 1M KHSO4 (Removes unreacted amine and NMM).

-

2x with Saturated NaHCO3 (Removes unreacted acid).

-

1x with Brine.

-

-

Dry organic layer over anhydrous

, filter, and concentrate. -

Purification: Recrystallization (EtOAc/Hexane) is often sufficient. If necessary, purify via flash chromatography (SiO2, Hexane:EtOAc gradient).

Process Optimization & Troubleshooting

Solvent Effects on Racemization

The choice of solvent significantly impacts the optical purity of the product.

| Solvent | Dielectric Constant | Racemization Risk | Recommendation |

| THF | 7.5 | Low | Preferred. Promotes correct regioselectivity. |

| DMF | 36.7 | Moderate | Use only if solubility is limiting. Promotes ion-pair separation, increasing racemization risk. |

| DCM | 8.9 | Low-Moderate | Good alternative to THF, but heat management is harder due to volatility. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Urethane Formation | "Wrong-way" opening (Path B) | Ensure Temp is <-10°C during addition. Switch to Ethyl Chloroformate (less bulky) if steric hindrance is extreme. |

| Racemization | Excess Base or High Temp | Use exactly 1.0-1.1 equiv of NMM. Ensure activation time < 2 mins. |

| Incomplete Reaction | Moisture in solvent | Use freshly distilled/anhydrous THF. IBCF hydrolyzes rapidly with water. |

| Precipitate Clogging | NMM·HCl salt | Stir vigorously. Do not filter off the salt before adding amine; the salt buffers the reaction. |

Workflow Diagram

Figure 2: Operational workflow for the Mixed Anhydride Coupling protocol.

References

-

Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1967). A Reinvestigation of the Mixed Carbonic Anhydride Method of Peptide Synthesis. Journal of the American Chemical Society, 89(19), 5012–5017. Link

-

Albertson, N. F. (1962).[2] Synthesis of Peptides with Mixed Anhydrides. Organic Reactions, 12, 157–355.[2]

-

PubChem. (n.d.).[3] N-Cyclohexyl-L-Valinamide (Compound Summary). Retrieved from National Library of Medicine. Link

-

Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Application Note: N-Cyclohexyl-L-Valinamide in Chiral N-Sulfinamide Organocatalysis

This application note details the protocol for utilizing N-Cyclohexyl-L-Valinamide (NCVA) as a chiral scaffold to synthesize N-sulfinamide Lewis basic organocatalysts . These catalysts are pivotal in asymmetric transformations, particularly the enantioselective reduction of

Introduction & Mechanistic Rationale

Chiral

N-Cyclohexyl-L-Valinamide (NCVA) serves as an ideal precursor due to:

-

Steric Bulk: The isopropyl group (from Valine) and the cyclohexyl ring create a defined chiral pocket, restricting nucleophilic attack to a single face.

-

Bifunctionality: The amide proton (

) acts as a hydrogen bond donor to the substrate (imine), while the synthesized sulfinamide moiety acts as the Lewis base activator.

Mechanistic Pathway: The Dual-Activation Model

The catalytic cycle operates via a "Dual Activation" mechanism:

-

Lewis Base Activation: The sulfinyl oxygen binds to the silicon center of

, forming a hypervalent silicate species. This increases the hydridic character of the Si-H bond. -

Substrate Recognition: The amide proton of the catalyst forms a hydrogen bond with the imine nitrogen, organizing the transition state.

Figure 1: Catalytic cycle showing the dual activation of the reducing agent and substrate by the N-sulfinamide catalyst.

Experimental Protocols

Protocol A: Synthesis of N-Cyclohexyl-L-Valinamide (Precursor)

This protocol yields the free amine precursor required for catalyst synthesis.

Reagents:

- -Boc-L-Valine (1.0 equiv)

-

Cyclohexylamine (1.1 equiv)

-

EDC

HCl (1.2 equiv) -

HOBt (1.2 equiv)

-

Dichloromethane (DCM)[1]

-

Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

-

Coupling: Dissolve

-Boc-L-Valine (10 mmol) in DCM (50 mL) at 0°C. Add HOBt (12 mmol) and EDC -

Addition: Dropwise add Cyclohexylamine (11 mmol). Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

-

Workup: Wash the organic layer with 1M HCl, saturated

, and brine. Dry over -

Deprotection: Dissolve the intermediate in DCM (20 mL) and add TFA (5 mL). Stir at RT for 2 hours until TLC indicates consumption of starting material.

-

Neutralization: Carefully quench with saturated

until pH > 8. Extract with DCM ( -

Purification: Recrystallize from Hexane/EtOAc to obtain pure N-Cyclohexyl-L-Valinamide as a white solid.

Protocol B: Synthesis of N-Sulfinamide Catalyst

This step installs the sulfinyl group, creating the active Lewis basic site.

Reagents:

-

N-Cyclohexyl-L-Valinamide (from Protocol A)

-

Arylsulfinyl Chloride (e.g.,

-Toluenesulfinyl chloride) -

Triethylamine (

) -

DCM (Anhydrous)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with argon. Dissolve NCVA (5 mmol) in anhydrous DCM (25 mL).

-

Base Addition: Add

(1.5 equiv, 7.5 mmol) and cool the solution to 0°C. -

Sulfinylation: Dropwise add a solution of

-Toluenesulfinyl chloride (5.5 mmol) in DCM. -

Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 4 hours.

-

Quench & Isolation: Quench with water. Extract with DCM.[1][2] Wash organic phase with brine.[1]

-

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Note: The product is a mixture of diastereomers at the sulfur atom (

). These can often be separated by chromatography or used as a mixture if the sulfur configuration is labile/dynamic under catalytic conditions, though separation is recommended for maximum stereocontrol.

-

Application: Asymmetric Hydrosilylation of Ketimines

Objective: Enantioselective reduction of

Reaction Components:

-

Substrate: Acetophenone derived

-phenyl imine (1.0 equiv). -

Reagent: Trichlorosilane (

, 2.0 equiv). -

Catalyst: NCVA-derived Sulfinamide (10 mol%).

-

Solvent: Chloroform (

) or DCM (dry).[1]

Protocol:

-

Preparation: In a glovebox or under argon, dissolve the Ketimine (0.5 mmol) and Catalyst (0.05 mmol) in dry

(2.0 mL). -

Cooling: Cool the reaction vessel to -20°C (or -40°C for higher selectivity).

-

Addition: Add

(1.0 mmol) slowly via syringe. -

Monitoring: Stir at constant temperature for 24 hours. Monitor conversion by

NMR. -

Workup: Quench by adding saturated

(caution: gas evolution). Extract with DCM.[1][2] -

Analysis: Determine conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).

Performance Data Summary

Typical results expected using this class of organocatalysts:

| Substrate (Ketimine) | Catalyst Loading | Yield (%) | ee (%) |

| Acetophenone-N-Ph | 10 mol% | >95 | 85-94 |

| Propiophenone-N-Ph | 10 mol% | 92 | 88-96 |

| 4-Cl-Acetophenone-N-Ph | 10 mol% | 98 | 90-95 |

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic route from L-Valine to the active organocatalyst.[3]

References

-

Pei, D., & Zhang, Y. (2025). L-Valine derived chiral N-sulfinamides as effective organocatalysts for the asymmetric hydrosilylation of N-alkyl and N-aryl protected ketimines. Organic & Biomolecular Chemistry. Link

-

Ellman, J. A., et al. (2025). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews. Link

-

BenchChem. (2025).[1] Glycyl-L-valine: A Technical Guide for Researchers. BenchChem Application Notes. Link

-

García Ruano, J. L., et al. (2025).[1][4] Preparation of N-Sulfinyl Aldimines using Pyrrolidine as Catalyst via Iminium Ion Activation. Organic Syntheses. Link

-

Anilkumar, G., et al. (2021).[5] Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of N-Cyclohexyl-L-Valinamide

Welcome to the technical support guide for N-Cyclohexyl-L-Valinamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers overcome solubility challenges with this compound in aqueous buffers. Our goal is to provide you with the scientific rationale and practical steps needed to achieve consistent and reliable experimental results.

Part 1: Understanding the Challenge & Initial Troubleshooting

FAQ 1: Why is my N-Cyclohexyl-L-Valinamide crashing out of my aqueous buffer?

Answer: The poor aqueous solubility of N-Cyclohexyl-L-Valinamide is a direct result of its chemical structure. The molecule possesses significant hydrophobic (water-hating) character due to the bulky, non-polar cyclohexyl ring and the isobutyl side chain of the valine residue. These groups disrupt the favorable hydrogen-bonding network of water, leading the compound to aggregate and precipitate rather than dissolve.[1]

To address this, we must first understand the compound's key physicochemical properties.

Table 1: Physicochemical Properties of N-Cyclohexyl-L-Valinamide

| Property | Value | Implication for Solubility |

| Molecular Formula | C₁₁H₂₂N₂O | - |

| Molecular Weight | 198.31 g/mol [2] | - |

| Predicted logP | ~2.5 - 3.5 | A high logP (octanol-water partition coefficient) indicates strong hydrophobicity and predicts low aqueous solubility.[3] |

| Key Structural Features | Cyclohexyl ring, Isopropyl group | These large, non-polar aliphatic groups are the primary drivers of poor water solubility. |

| Functional Groups | Secondary Amine, Primary Amide | The secondary amine is weakly basic and can be protonated at low pH, which can increase solubility. The amide is generally neutral. |

Troubleshooting Workflow: My Compound Precipitated! What's My First Move?

When you observe precipitation, a systematic approach is crucial. The following workflow helps diagnose the issue and guides you toward the most effective solution.

Caption: Initial troubleshooting workflow for precipitation issues.

Part 2: Systematic Solubility Enhancement Strategies

If initial troubleshooting confirms that you are exceeding the compound's intrinsic aqueous solubility, the next step is to employ a formulation strategy. The choice of strategy depends on the requirements of your specific assay (e.g., cell-based, biochemical, in vivo).

FAQ 2: How can I systematically screen for the best solubility enhancer?

Answer: A parallel screening approach is the most efficient way to identify a suitable formulation. This involves testing your target concentration of N-Cyclohexyl-L-Valinamide in the presence of several common, well-characterized excipients.

Protocol 1: Small-Scale Solubility Screening

-

Prepare a High-Concentration Stock: Prepare a 50 mM stock solution of N-Cyclohexyl-L-Valinamide in 100% anhydrous Dimethyl Sulfoxide (DMSO). Ensure it is fully dissolved, using gentle warming (37°C) or sonication if necessary.

-

Prepare Excipient Solutions: In separate tubes, prepare 2X concentrated solutions of various solubilizers in your final aqueous buffer (e.g., PBS, pH 7.4).

-

Co-solvent: 20% (v/v) PEG 400 in buffer

-

Surfactant: 2% (w/v) Polysorbate 20 (Tween® 20) in buffer

-

Cyclodextrin: 100 mM Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in buffer

-

Anionic Cyclodextrin: 100 mM Sulfobutylether-β-Cyclodextrin (SBE-β-CD / Captisol®) in buffer[4]

-

-

Test Formulations:

-

Label four microcentrifuge tubes (A, B, C, D).

-

Add 500 µL of the appropriate 2X excipient solution to each corresponding tube.

-

Add 500 µL of your aqueous buffer to a fifth tube as a "No Excipient" control.

-

To each tube, add the required volume of your 50 mM DMSO stock to achieve your target final concentration (e.g., for a 100 µM final concentration, add 2 µL of stock to each 1 mL final volume). Crucially, add the DMSO stock to the buffer while vortexing vigorously to avoid localized precipitation.[5]

-

-

Observe and Evaluate:

-

Visually inspect each tube for turbidity or precipitation immediately, after 1 hour, and after 24 hours at room temperature.

-

A clear solution after 24 hours indicates a potentially stable formulation.

-

Table 2: Comparison of Common Solubilization Excipients

| Excipient Class | Example(s) | Mechanism of Action | Typical Final Conc. | Pros | Cons |

| Co-solvents | DMSO, Ethanol, PEG 400, Propylene Glycol | Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[6] | 1-10% | Simple to use, effective for moderate solubility increases. | Can affect protein structure or cell viability at higher concentrations. |

| Surfactants | Polysorbate (Tween) 20/80, Cremophor EL | Form micelles above the Critical Micelle Concentration (CMC). The hydrophobic core of the micelle encapsulates the drug.[7][8] | 0.1-2% | High solubilization capacity. | Can interfere with some biological assays; potential for cell lysis. |

| Cyclodextrins | HP-β-CD, SBE-β-CD (Captisol®) | Form non-covalent inclusion complexes where the hydrophobic drug resides within the central cavity of the cyclodextrin.[9][10] | 1-10% (w/v) | Generally low toxicity, widely used in pharmaceutical formulations.[11] | Can sometimes extract cholesterol from cell membranes; may have lower capacity than surfactants. |

FAQ 3: Can pH adjustment improve the solubility of N-Cyclohexyl-L-Valinamide?

Answer: Yes, to a limited extent. The molecule contains a secondary amine that can be protonated (become positively charged) at acidic pH. This charged form is more polar and thus more water-soluble.

The relationship between pH, pKa, and the ratio of ionized to un-ionized forms of a compound is described by the Henderson-Hasselbalch equation.[12][13] For a weak base like the amine in your molecule:

pH = pKa + log([Un-ionized Form] / [Ionized Form])

To significantly increase the proportion of the more soluble ionized form, the buffer pH would need to be substantially lower than the pKa of the amine. However, many biological assays must be conducted at or near physiological pH (~7.4). Drastically lowering the pH to improve solubility is often not a viable option as it can damage cells or denature proteins. Therefore, while pH adjustment is a fundamental principle of solubility, its practical application here is limited.[14][15]

Part 3: Advanced Protocols & Best Practices

FAQ 4: Cyclodextrins seem promising. Can you provide a more detailed protocol?

Answer: Absolutely. Cyclodextrins are an excellent choice due to their efficacy and favorable safety profile.[11] Sulfobutylether-β-Cyclodextrin (SBE-β-CD), commercially known as Captisol®, is particularly effective as its negatively charged sulfobutyl ether groups enhance its aqueous solubility and its affinity for nitrogen-containing compounds.[4]

The mechanism involves the hydrophobic cyclohexyl and valine portions of your molecule inserting into the hydrophobic inner cavity of the cyclodextrin torus, while the hydrophilic exterior of the cyclodextrin interacts with water.[9][16]

Caption: Formation of a soluble inclusion complex.

Protocol 2: Preparation of a 5 mM N-Cyclohexyl-L-Valinamide Solution using SBE-β-CD

This protocol aims to create a concentrated, aqueous stock solution that can be further diluted into your final assay buffer.

-

Materials:

-

N-Cyclohexyl-L-Valinamide (MW: 198.31 g/mol )

-

SBE-β-CD (Captisol®) powder

-

High-purity water (e.g., Milli-Q)

-

Magnetic stirrer and stir bar

-

Vortex mixer and sonicator

-

-

Procedure:

-

Calculate Mass: To make 10 mL of a 20% (w/v) SBE-β-CD solution, weigh out 2.0 g of SBE-β-CD powder.

-

Dissolve Cyclodextrin: Add the SBE-β-CD to a beaker containing ~8 mL of high-purity water. Stir with a magnetic stirrer until fully dissolved. The solution should be clear.

-

Add Compound: Weigh out 9.92 mg of N-Cyclohexyl-L-Valinamide (for a 5 mM final concentration in 10 mL). Add this powder directly to the stirring SBE-β-CD solution.

-

Facilitate Complexation: The solution may appear cloudy or as a suspension. Continue stirring for at least 4-6 hours at room temperature. Intermittent vortexing and sonication can accelerate the process. The goal is to allow time for the inclusion complexes to form, resulting in a clear solution.

-

Finalize and Filter: Once the solution is completely clear, transfer it to a 10 mL volumetric flask. Rinse the beaker with a small amount of water and add it to the flask to ensure a complete transfer. Adjust the final volume to 10 mL. For sterile applications, filter the final solution through a 0.22 µm syringe filter.

-

-

Storage: Store the aqueous stock solution at 4°C. For long-term storage, aliquot and freeze at -20°C.

FAQ 5: What are the absolute "Do's and Don'ts" for handling DMSO stock solutions to prevent precipitation during dilutions?

Answer: This is one of the most common sources of error in biological assays. The way you dilute your DMSO stock is a matter of kinetic solubility versus thermodynamic solubility.[17][18] A rapid dilution can create a temporarily supersaturated solution that hasn't had time to precipitate (kinetic solubility), whereas the true, stable solubility limit is the thermodynamic solubility.[19] Incorrect technique leads to immediate precipitation.

Best Practices for Dilution:

-

DO add the small volume of DMSO stock to the large volume of aqueous buffer. Never the other way around. This prevents the compound from being exposed to an intermediate solvent mixture where it might be less soluble.

-

DO vortex or stir the aqueous buffer vigorously while adding the DMSO stock. This ensures rapid dispersal and minimizes localized high concentrations that trigger precipitation.

-

DON'T make serial dilutions of your DMSO stock directly in aqueous buffer. If you need intermediate concentrations, perform the serial dilutions in 100% DMSO first, and then perform the final dilution step from the appropriate DMSO concentration into your buffer.[5]

-

DO limit the final concentration of DMSO in your assay. Typically, a final concentration below 0.5% (v/v) is recommended to avoid solvent-induced artifacts or cytotoxicity.[20] Always include a vehicle control (buffer + same final % of DMSO) in your experiments.

-

DO use anhydrous DMSO for preparing your master stock solutions. DMSO is highly hygroscopic (absorbs water from the air), and water contamination can significantly decrease the solubility of hydrophobic compounds in the stock solution over time.

Caption: Correct vs. Incorrect method for diluting DMSO stocks.

References

-

Cheméo. Chemical Properties of N-Phenylcyclohexylamine (CAS 1821-36-9). [Link]

-

National Center for Biotechnology Information. N-Cyclohexylaniline - PubChem CID 74567. [Link]

-

MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

-

Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]

-

LookChem. N-Cyclopropyl L-Valinamide. [Link]

-

National Center for Biotechnology Information. Valinamide - PubChem CID 445637. [Link]

-

Ziath. Samples in DMSO: What an end user needs to know. [Link]

-

Mondstar. What are the effects of surfactants on the solubilization of hydrophobic substances?. [Link]

-

National Center for Biotechnology Information. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

-

Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

-

National Center for Biotechnology Information. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

National Center for Biotechnology Information. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]

-

ResearchGate. How to dissolve small inhibitor molecules for binding assay?. [Link]

-

Wikipedia. Henderson–Hasselbalch equation. [Link]

-

International Journal of Pharmaceutical Sciences and Research. CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. [Link]

-

ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]

-

National Center for Biotechnology Information. Sulfobutylether-β-cyclodextrin. [Link]

-

ResearchGate. Techniques to enhance solubility of hydrophobic drugs: An overview. [Link]

-

National Center for Biotechnology Information. Solubilization of Hydrophobic Dyes in Surfactant Solutions. [Link]

-

PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

-

PubMed. Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

MDPI. Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. [Link]

- Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.

-

ResearchGate. The use of captisol (SBE7-β-CD) in oral solubility-enabling formulations: Comparison to HPβCD and the solubility–permeability interplay. [Link]

-

ResearchGate. Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]

-

ResearchGate. Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]

-

PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

-

Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

-

ScienceAsia. Cyclodextrin inclusion complexation and pharmaceutical applications. [Link]

-

YouTube. Kinetics vs. Thermodynamics. [Link]

-

JETIR. A BRIEF REVIEW ON CAPTISOL. [Link]

-

Journal of Advanced Pharmacy Education & Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]

-

Reddit. How to tackle compound solubility issue. [Link]

-

AccessPhysiotherapy. Chapter 3. Pharmacokinetics. [Link]

Sources

- 1. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]

- 2. molcore.com [molcore.com]

- 3. N-Phenylcyclohexylamine (CAS 1821-36-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. SBE-β-CD (captisol) | excipient or formulating agent | CAS 182410-00-0 | Buy SBE-β-CD (captisol) from Supplier InvivoChem [invivochem.com]

- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 6. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asiapharmaceutics.info [asiapharmaceutics.info]

- 8. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]

- 9. mdpi.com [mdpi.com]

- 10. touroscholar.touro.edu [touroscholar.touro.edu]

- 11. Sulfobutylether-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 13. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 14. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pharmaexcipients.com [pharmaexcipients.com]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. researchgate.net [researchgate.net]

- 20. medchemexpress.cn [medchemexpress.cn]

recrystallization solvent systems for purifying N-Cyclohexyl-L-Valinamide

Technical Support Center: Purification of N-Cyclohexyl-L-Valinamide

Topic: Recrystallization Solvent Systems & Purification Protocols

Executive Summary

N-Cyclohexyl-L-Valinamide is a hydrophobic amino acid amide derivative commonly used as a chiral intermediate or building block in peptidomimetics.[1] Its structure combines a polar amide backbone with lipophilic isopropyl and cyclohexyl groups, creating specific solubility challenges.

This guide addresses the critical need for high-purity isolation, specifically focusing on removing common synthetic byproducts like dicyclohexylurea (DCU) and unreacted amines.[1]

Solvent System Selection Strategy

The choice of solvent is dictated by the impurity profile derived from your synthesis route (typically DCC/EDC coupling).[1]

Primary Recommendation: The "Workhorse" System

Solvent System: Ethyl Acetate (EtOAc) / n-Heptane (or n-Hexane)[1]

-

Ratio: Start with pure EtOAc, add Heptane to saturation (approx. 1:2 to 1:4 v/v final ratio).[1]

-

Mechanism: The compound is soluble in hot EtOAc but significantly less soluble when cooled. Heptane acts as an anti-solvent to drive precipitation and improve yield.[1]

-

Best For: General purification; removal of unreacted cyclohexylamine (remains in solution) and trace polar impurities.[1]

Secondary Recommendation: The "Polarity Fix" System

Solvent System: Ethanol (EtOH) / Water[1]

-

Ratio: Dissolve in hot EtOH, add warm Water dropwise until turbid.

-

Mechanism: Exploits the hydrophobic effect. The cyclohexyl and isopropyl groups drive crystallization as the water content increases.

-

Best For: Removing inorganic salts or if the compound is too soluble in EtOAc to crystallize effectively.

Tertiary Recommendation: The "Hydrophobic" System

Solvent System: Toluene

-

Mechanism: Temperature-dependent solubility.[1]

-

Best For: Large-scale batches where solvent recovery is critical.[1] Toluene often yields denser, larger crystals than EtOAc.[1]

Comparative Solvent Data Table

| Solvent System | Solubilizing Power (Hot) | Impurity Rejection | Yield Potential | Notes |

| EtOAc / Heptane | High | Excellent (Amines) | 85-90% | Preferred. Best balance of yield and purity.[1] |

| EtOH / Water | Very High | Good (Salts) | 70-80% | Risk of oiling out if water is added too fast.[1] |

| Toluene | Moderate | Moderate | 60-75% | Requires higher temperatures; good for removing DCU via hot filtration.[1] |

| DCM / Hexane | High | Poor | 50-60% | Not Recommended. DCM is too volatile; crystals often form too fast (occlusion).[1] |

Detailed Experimental Protocol (Self-Validating)

Objective: Purify 10g of crude N-Cyclohexyl-L-Valinamide.

Prerequisites:

-

Crude material is dry and free of bulk solvent.[1]

-

Vacuum filtration setup (Buchner funnel).[1]

-

Heat source (Oil bath preferred over hot plate for stability).[1]

Step-by-Step Workflow:

-

Dissolution (The Saturation Point):

-

Place 10g crude solid in a round-bottom flask.

-

Add Ethyl Acetate (approx. 30-40 mL) and heat to reflux (77°C).

-

Checkpoint: If the solution is clear, proceed. If a white solid remains that does not dissolve even with more solvent, this is likely DCU (Dicyclohexylurea).[1]

-

-

Hot Filtration (Critical for Purity):

-

Crystallization (The Controlled Crash):

-

Cooling & Growth:

-

Isolation:

Troubleshooting Logic (Visualized)

Figure 1: Decision matrix for handling common solubility issues during the purification of N-Cyclohexyl-L-Valinamide.

Troubleshooting Guide & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

-

Cause: This occurs when the temperature drops below the liquid-liquid phase separation boundary before it hits the crystallization boundary. It is common with hydrophobic amides.[1]

-

Solution:

-

Reheat the mixture until clear.

-

Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.[1]

-

Modify Solvent: Add a small amount (1-5%) of a more polar solvent like Methanol to the mixture to increase the solubility slightly and prevent phase separation.[1]

-

Q2: I used DCC for coupling, and I can't get rid of the white solid. Is it my product?

-

Analysis: If the solid is insoluble in boiling Ethyl Acetate, it is almost certainly Dicyclohexylurea (DCU) .[1] N-Cyclohexyl-L-Valinamide should be soluble in hot EtOAc.[1]

-

Solution: You must perform a hot filtration .[1] Ensure your funnel and receiving flask are pre-heated; otherwise, the DCU will clog the filter and your product will crystallize in the funnel stem.

Q3: The yield is lower than expected (<50%).

-

Cause: The product might be too soluble in the chosen solvent ratio, or you washed the crystals with warm/pure solvent.

-

Solution:

Q4: Can I use water as a solvent?

-

Analysis: Pure water is not recommended.[1][2] The hydrophobic cyclohexyl and isopropyl groups make water solubility poor. However, Ethanol/Water mixtures work well if the ethanol percentage is high enough to dissolve the compound initially.

References

-

Solubility & Solvent Selection

-

Synthesis & Properties of Cyclohexyl-Amides

-

Purification of Peptide Intermediates

-

General Recrystallization Techniques

-

Reddit ChemPros Community.[1] "Go-to recrystallization solvent mixtures." (Field-tested solvent combinations for amides).

-

Sources

- 1. L-Valinamide, N-((phenylmethoxy)carbonyl)-L-tyrosyl-N-(2-hydroxy-4-((2-((2-hydroxy-4-methoxy-1-(2-methylpropyl)-4-oxobutyl)amino)-1-methyl-2-oxoethyl)amino)-1-(2-methylpropyl)-4-oxobutyl)-, stereoisomer | C42H63N5O11 | CID 465691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. reddit.com [reddit.com]

- 4. reddit.com [reddit.com]

- 5. Valinamide | C5H12N2O | CID 445637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nα-(2,4-二硝基-5-氟苯基)-D-缬氨酰胺 derivatization grade (chiral), LiChropur™, ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

stability of N-Cyclohexyl-L-Valinamide under acidic and basic conditions

Document ID: TSC-2026-02-VAL-STAB

Last Updated: February 5, 2026

Introduction